molecular formula C14H17N5O3 B11990539 3-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

3-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11990539
M. Wt: 303.32 g/mol
InChI Key: OJVNCXNMYRZPQK-OVCLIPMQSA-N
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Description

3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride and hydrazine derivatives, under controlled conditions.

    Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between an aldehyde (such as 4-ethoxy-3-methoxybenzaldehyde) and a hydrazine derivative.

    Final Assembly: The final compound is obtained by coupling the triazine ring with the benzylidene-hydrazino intermediate under suitable reaction conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzylidene or triazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE depends on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzylidene and hydrazino groups may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N’-(4-METHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE
  • 3-(N’-(4-ETHOXY-3-METHYL-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE
  • 3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-ETHYL-4H-(1,2,4)TRIAZIN-5-ONE

Uniqueness

The uniqueness of 3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE lies in its specific substitution pattern on the benzylidene and triazine rings. The presence of the ethoxy and methoxy groups on the benzylidene moiety, along with the hydrazino and methyl groups on the triazine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

3-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H17N5O3/c1-4-22-11-6-5-10(7-12(11)21-3)8-15-18-14-16-13(20)9(2)17-19-14/h5-8H,4H2,1-3H3,(H2,16,18,19,20)/b15-8+

InChI Key

OJVNCXNMYRZPQK-OVCLIPMQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NN=C(C(=O)N2)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NN=C(C(=O)N2)C)OC

Origin of Product

United States

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